molecular formula C13H21NO3S B046241 tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate CAS No. 939757-32-1

tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate

Cat. No.: B046241
CAS No.: 939757-32-1
M. Wt: 271.38 g/mol
InChI Key: ZBJUPUZPFGMEOC-UHFFFAOYSA-N
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Description

(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and carbamate precursors.

    Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Synthetic Routes: Common synthetic routes include condensation reactions, esterification, and carbamate formation.

    Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using reagents like sodium methoxide.

    Hydrolysis: Hydrolysis of the ester group in acidic or basic conditions can yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester can be compared with other similar compounds, such as:

The uniqueness of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester lies in its thiophene ring, which imparts distinct electronic and steric properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

939757-32-1

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate

InChI

InChI=1S/C13H21NO3S/c1-13(2,3)17-12(16)14(4)8-7-10(15)11-6-5-9-18-11/h5-6,9-10,15H,7-8H2,1-4H3

InChI Key

ZBJUPUZPFGMEOC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O

Origin of Product

United States

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